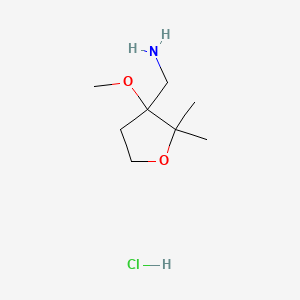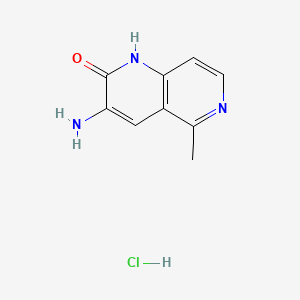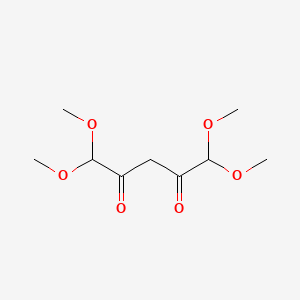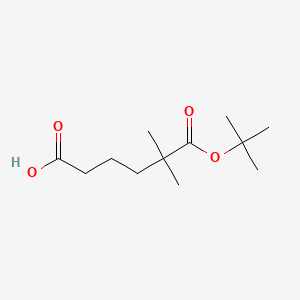
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid is an organic compound with the molecular formula C₁₀H₁₈O₄ It is characterized by the presence of a tert-butoxy group, a dimethyl group, and a keto group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid typically involves the esterification of a suitable precursor followed by hydrolysis. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed under acidic conditions to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis to release tert-butanol, which may participate in further reactions. The keto group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to act as a nucleophile or electrophile in various reactions, depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
6-(Tert-butoxy)-5,5-dimethyl-6-oxoheptanoic acid: Similar structure but with an additional carbon in the chain.
6-(Tert-butoxy)-5,5-dimethyl-6-oxohexanoic acid methyl ester: The esterified form of the compound.
This compound ethyl ester: Another esterified derivative with an ethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butoxy group provides steric hindrance, influencing the compound’s behavior in chemical reactions. Additionally, the keto group offers opportunities for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H22O4 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
5,5-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)16-10(15)12(4,5)8-6-7-9(13)14/h6-8H2,1-5H3,(H,13,14) |
InChI Key |
JSMFXGYNTARUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)





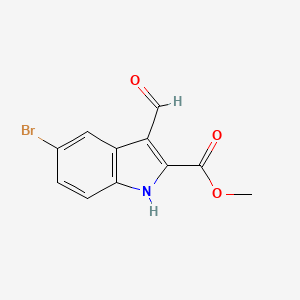
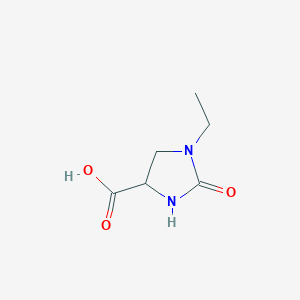

![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
